molecular formula C10H16ClNO3 B1422543 Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate CAS No. 815575-86-1

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

Cat. No.: B1422543
CAS No.: 815575-86-1
M. Wt: 233.69 g/mol
InChI Key: FXESQZCEOYWZJH-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a chlorine substituent at the 3-position, and a ketone at the 4-position. This compound is of interest in medicinal chemistry and organic synthesis due to its versatility as a building block for pharmaceuticals, particularly in the development of kinase inhibitors and protease antagonists. The tert-butyl group enhances steric protection and lipophilicity, while the chloro and oxo groups provide reactive sites for further functionalization .

Properties

IUPAC Name

tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXESQZCEOYWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a tert-butyl ester and a chloro group. The synthesis of similar oxopiperidine derivatives often involves cyclization reactions, which can be mediated by various acids or bases. For instance, one method reported the acid-mediated cyclization of amine-substituted enones to yield 2,6-trans-4-oxopiperidines with good stereoselectivity .

Table 1: Synthesis Overview of Oxopiperidine Derivatives

CompoundMethodologyYield (%)Notes
This compoundAcid-mediated cyclization58Stereoselective synthesis achieved
2,6-trans-4-oxopiperidineCyclization of enonesVariedHigh stereoselectivity observed

Antioxidative Properties

Recent studies have highlighted the antioxidative properties of piperidine derivatives. Specifically, compounds containing the oxopiperidine moiety have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidative mechanism is believed to involve the ability of these compounds to donate electrons or hydrogen atoms to free radicals.

Pharmacological Effects

Research indicates that derivatives of oxopiperidines exhibit a range of pharmacological activities:

  • Anticancer Activity : Some studies have demonstrated that oxopiperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The anti-inflammatory potential has also been noted, with certain compounds showing efficacy in reducing inflammation markers in vitro and in vivo .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against different cancer cell lines, revealing varying degrees of potency depending on structural modifications .

Case Studies

In one notable case study, a series of oxopiperidine derivatives were synthesized and evaluated for their biological activity against specific cancer cell lines. The study found that modifications at the 3-position significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, the introduction of halogen substituents enhanced activity against breast cancer cells while maintaining low toxicity in non-cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by:

  • Substituents on the Piperidine Ring : Variations in substituents can alter lipophilicity and electronic properties, affecting binding affinity to biological targets.
  • Chirality : The stereochemistry of the compound plays a critical role in its interaction with receptors and enzymes, impacting its overall efficacy .

Table 2: Structure-Activity Relationship Summary

ModificationEffect on Activity
Halogen substitutionIncreased cytotoxicity
Alkyl chain lengthEnhanced lipophilicity
ChiralitySignificant impact on binding

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Bioactive Compounds

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. It is utilized in the preparation of compounds that exhibit biological activity, including potential therapeutic agents for treating bacterial infections and other diseases. For instance, it can be transformed into derivatives that act as inhibitors of β-lactamase, which are crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

1.2. Antimicrobial Activity

Research indicates that derivatives synthesized from this compound demonstrate antimicrobial properties. These compounds can be evaluated in vitro and in vivo to assess their effectiveness against various pathogens, including Mycobacterium tuberculosis. In a study involving a mouse model, compounds derived from this piperidine exhibited varying degrees of activity against tuberculosis, illustrating the compound's potential in developing new antimicrobial therapies .

Synthetic Organic Chemistry Applications

2.1. Chemical Synthesis Techniques

The compound is frequently employed in multi-step synthetic routes to create complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, it can undergo nucleophilic substitution reactions to introduce different substituents, thereby diversifying the chemical library for further biological testing .

2.2. Case Study: Synthesis of Spirocyclic Compounds

A notable application involves its use in synthesizing spirocyclic compounds, which are known for their unique structural features and biological activities. In one study, this compound was reacted with other reagents to form spirocyclic structures that were subsequently tested for their pharmacological properties . The results indicated promising activity profiles, suggesting that such derivatives could lead to the development of new drugs.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate (Target) Piperidine 3-Cl, 4-O, 1-Boc C₁₁H₁₆ClNO₃ 245.7 (estimated) Chloro, ketone, tert-butyl carbamate
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate Piperidine 4-(CH₂ClCO) substituent, 1-Boc C₁₂H₁₈ClNO₃ 259.7 Chloroethyl ketone, tert-butyl ester
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine 3-CH₂OH, 4-(4-MeOPh), 1-Boc C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, methoxyphenyl, tert-butyl ester
tert-Butyl Alcohol N/A (CH₃)₃COH C₄H₁₀O 74.1 Hydroxyl, tertiary alcohol

Key Observations :

  • Core Structure : The piperidine ring (6-membered) in the target compound offers different conformational flexibility compared to pyrrolidine (5-membered) derivatives, affecting ring strain and reactivity .
  • Substituent Effects : The 3-Cl and 4-O groups in the target compound enhance electrophilicity at the 4-position, making it susceptible to nucleophilic attacks. In contrast, the 4-(CH₂ClCO) substituent in the analog from may undergo elimination or β-keto reactions .

Physical and Chemical Properties

Property Target Compound Piperidine Analog Pyrrolidine Analog tert-Butyl Alcohol
Melting Point Not reported Not reported Not reported 25.5°C (solid)
Boiling Point Not reported Not reported Not reported 82–83°C
Solubility Likely low in water Low in water Moderate (polar groups) Miscible in water
Stability Stable under inert conditions Sensitive to strong bases Stable Decomposes in strong acids

Regulatory and Industrial Relevance

  • The pyrrolidine derivative () is labeled as non-hazardous in its SDS, but this is likely due to insufficient data rather than confirmed safety .
  • tert-Butyl alcohol is regulated under OSHA (PEL: 100 ppm), requiring respiratory protection above 1,000 ppm .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by functionalization. A key step includes the use of tert-butyl carbamate protecting groups to stabilize intermediates. For example, tert-butyl esters are often synthesized via coupling reactions using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions . Optimization involves adjusting temperature, stoichiometry of reagents (e.g., 1.2 equivalents of chlorinating agents), and purification via column chromatography to isolate the product from impurities like unreacted starting materials or deprotected intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 1^1H), and carbonyl signals (δ ~170 ppm for 13^13C). The 3-chloro and 4-oxo groups can be identified via coupling patterns and chemical shifts .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly to resolve steric effects from the bulky tert-butyl group. Successful crystallization often requires slow evaporation of polar solvents like ethanol or acetonitrile .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragments corresponding to the loss of the tert-butyl group (C4_4H9_9)3_3CO).

Q. What are the typical impurities encountered during synthesis, and how can they be removed?

Common impurities include:

  • Deprotected intermediates : Residual HCl from chlorination steps may hydrolyze the tert-butyl group. Neutralization with aqueous NaHCO3_3 followed by extraction minimizes this.
  • Diastereomers : Chiral centers (e.g., at C3) may form undesired stereoisomers. Chiral HPLC or recrystallization in hexane/ethyl acetate mixtures can separate them .
  • Oxidative byproducts : The 4-oxo group may undergo over-oxidation. Strict inert atmosphere (N2_2/Ar) and low-temperature reactions reduce such side products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanistic pathways (e.g., SN1 vs. SN2 for chloro substitution) can be addressed via:

  • Kinetic Isotope Effects (KIE) : Comparing kHk_{H}/kDk_{D} values to identify bond-breaking steps.
  • Stereochemical Analysis : Retaining or inverting configuration at C3 during substitution clarifies the mechanism.
  • Cross-Validation with Model Systems : Simplified analogs (e.g., unsubstituted piperidines) isolate steric/electronic effects .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural determination?

The tert-butyl group’s bulkiness often disrupts crystal packing. Strategies include:

  • Co-crystallization : Using small-molecule additives (e.g., camphorsulfonic acid) to fill voids.
  • Low-Temperature Data Collection : Reduces thermal motion artifacts. SHELXL refines disordered tert-butyl moieties via restraints (e.g., RIGU for rigid groups) and validates hydrogen bonding networks using Olex2 visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

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